2-Bromoacetyl-4,5-dimethylpyridine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H10BrNO |
|---|---|
Molecular Weight |
228.09 g/mol |
IUPAC Name |
2-bromo-1-(4,5-dimethylpyridin-2-yl)ethanone |
InChI |
InChI=1S/C9H10BrNO/c1-6-3-8(9(12)4-10)11-5-7(6)2/h3,5H,4H2,1-2H3 |
InChI Key |
VWOQFDZSVMRRSE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1C)C(=O)CBr |
Origin of Product |
United States |
Synthetic Methodologies for 2 Bromoacetyl 4,5 Dimethylpyridine
Direct Bromination Approaches on Acetyl-Substituted Pyridines
The most straightforward method for the preparation of 2-Bromoacetyl-4,5-dimethylpyridine involves the direct bromination of a pre-existing acetyl-substituted dimethylpyridine. This approach focuses on the selective halogenation of the α-carbon of the acetyl group.
Regioselective α-Bromination of 2-Acetyl-4,5-dimethylpyridine (B8660638) Precursors
The success of direct bromination hinges on achieving high regioselectivity, targeting the methyl group of the acetyl moiety over the pyridine (B92270) ring itself. The electron-withdrawing nature of the pyridine ring can influence the reactivity of the acetyl group, making careful selection of reagents and conditions paramount.
The α-halogenation of ketones is a well-established transformation in organic chemistry and is typically carried out under acidic or basic conditions. stackexchange.comyoutube.com For the synthesis of α-bromo ketones, acidic conditions are often preferred to avoid polyhalogenation and other side reactions. youtube.com The reaction proceeds through an enol intermediate. stackexchange.comlibretexts.org The protonation of the carbonyl oxygen by the acid catalyst facilitates the formation of the enol, which then acts as a nucleophile and attacks the bromine molecule. youtube.comlibretexts.org
A common method involves the use of elemental bromine (Br₂) in an acidic solvent such as acetic acid. libretexts.orgnih.gov The acidic medium enhances the electrophilicity of the bromine and promotes the formation of the enol tautomer of the ketone, which is the key nucleophilic species in this reaction. Other brominating agents, such as N-bromosuccinimide (NBS), are also employed, often in the presence of a radical initiator or acid catalyst. nih.gov For substrates prone to ring bromination, milder and more selective reagents can be advantageous. Pyridine hydrobromide perbromide is another effective reagent for the α-bromination of ketones and has been used successfully with acetophenone (B1666503) derivatives. nih.gov
| Brominating Agent | Typical Conditions | Reference |
| Bromine (Br₂) | Acetic Acid, HBr | libretexts.orgnih.gov |
| N-Bromosuccinimide (NBS) | CCl₄, radical initiator (e.g., AIBN) or acid | nih.gov |
| Pyridine Hydrobromide Perbromide | Acetic Acid, elevated temperature | nih.gov |
This table presents common brominating agents used for the α-bromination of ketones, which are applicable to the synthesis of this compound.
Achieving selective α-bromination of 2-acetyl-4,5-dimethylpyridine requires careful optimization of reaction parameters to maximize the yield of the desired product and minimize side reactions, such as bromination of the pyridine ring or di- and tri-bromination of the acetyl group.
Key parameters to consider for optimization include:
Temperature: Lower temperatures generally favor higher selectivity.
Reaction Time: Monitoring the reaction progress is crucial to stop it once the mono-brominated product is predominantly formed.
Solvent: The choice of solvent can influence the reaction rate and selectivity.
Stoichiometry of the Brominating Agent: Using a slight excess of the brominating agent can ensure complete conversion of the starting material, but a large excess can lead to multiple halogenations.
Studies on the α-bromination of acetophenone derivatives have shown that reaction time and temperature significantly impact the yield of the desired product. nih.gov For instance, with pyridine hydrobromide perbromide, a reaction temperature of 90°C and a specific reaction time were found to be optimal for maximizing the yield of the α-bromoacetophenone. nih.gov
Comparison with Other Halogenation Strategies on Pyridine Scaffolds
While α-bromination of the acetyl group is the primary focus, it is important to consider other potential halogenation reactions on the pyridine scaffold. The pyridine ring itself can undergo electrophilic halogenation, although it is generally less reactive than benzene. The position of substitution on the pyridine ring is influenced by the existing substituents and the reaction conditions. For 2,4,5-trisubstituted pyridines, the remaining vacant position can be susceptible to halogenation. However, the presence of the deactivating acetyl group at the 2-position would likely direct any ring bromination to other available positions, if forced under harsh conditions. The key to a successful synthesis of this compound via this route is to employ conditions that favor the kinetic α-bromination of the ketone over the thermodynamically more demanding ring halogenation.
Indirect Synthetic Pathways to this compound
Indirect methods offer alternative routes to this compound, often involving the construction of the target molecule through a series of functional group transformations on a pre-formed pyridine ring.
Functional Group Interconversions on Pre-formed Pyridine Rings
This strategy involves starting with a pyridine derivative that already contains the 4,5-dimethyl substitution pattern and then introducing the 2-bromoacetyl group through a sequence of reactions.
One plausible indirect route begins with the synthesis of 2-(1-hydroxyethyl)-4,5-dimethylpyridine. This alcohol precursor can then be oxidized to the corresponding ketone, 2-acetyl-4,5-dimethylpyridine. The synthesis of (R)-2-(1-hydroxyethyl)pyridine is known and can be achieved through the asymmetric reduction of 2-acetylpyridine (B122185). A similar approach could likely be applied to a 4,5-dimethyl substituted analog. The subsequent oxidation of the secondary alcohol to a ketone is a standard transformation that can be accomplished using a variety of oxidizing agents, such as chromium-based reagents (e.g., PCC, PDC) or milder, more modern methods like Swern or Dess-Martin periodinane oxidation.
Once 2-acetyl-4,5-dimethylpyridine is obtained, it can be subjected to the direct bromination methods described in section 2.1.
Another potential indirect pathway could involve the functionalization of a pre-existing bromo-dimethylpyridine. For example, starting with a compound like 2-bromo-4,5-dimethylpyridine, one could envision an acylation reaction at the 2-position. However, direct acylation at the 2-position of a bromopyridine can be challenging. A more feasible approach might involve a metal-halogen exchange followed by reaction with an acetylating agent. The synthesis of 2-acetylpyridine itself can be achieved by the acylation of 2-bromopyridine (B144113) via a Grignard reagent. wikipedia.org This principle could potentially be extended to the synthesis of 2-acetyl-4,5-dimethylpyridine from a suitable brominated dimethylpyridine precursor.
| Precursor Compound | Transformation | Reagents |
| 2-(1-Hydroxyethyl)-4,5-dimethylpyridine | Oxidation | PCC, PDC, Swern Oxidation, Dess-Martin Periodinane |
| 2-Bromo-4,5-dimethylpyridine | Metal-Halogen Exchange and Acylation | n-BuLi, then N,N-dimethylacetamide |
This table outlines potential indirect synthetic routes to the precursor 2-acetyl-4,5-dimethylpyridine, which can then be brominated to the final product.
Convergent Synthesis from Simpler Building Blocks
A convergent synthetic approach to this compound offers significant advantages in terms of efficiency and yield by assembling complex molecules from smaller, pre-synthesized fragments. A plausible and effective strategy involves the initial synthesis of the core intermediate, 2-acetyl-4,5-dimethylpyridine, followed by a selective bromination step.
The synthesis of the 2-acetyl-4,5-dimethylpyridine precursor can be envisioned through a deprotonation-alkylation strategy. This method starts with the readily available 2-acetylpyridine. The methyl group of the acetyl moiety is deprotonated using a strong base like sodium hydride (NaH) with a phase transfer catalyst to form a nucleophilic enolate. This intermediate is then reacted with appropriate methylating agents, such as methyl halides, to introduce the two methyl groups onto the pyridine ring in the desired 4 and 5 positions. A potential yield for such a reaction, after purification, is approximately 70%. vulcanchem.com
The final step in this convergent synthesis is the α-bromination of the synthesized 2-acetyl-4,5-dimethylpyridine. This reaction specifically targets the methyl group of the acetyl moiety. Treatment with a brominating agent like bromine (Br₂) in an acidic medium, such as acetic acid, facilitates the formation of the target compound, this compound. nih.gov The acid catalyzes the tautomerization of the ketone to its enol form, which then readily reacts with bromine. nih.gov
Advanced and Sustainable Synthetic Protocols
In recent years, there has been a significant push towards developing more efficient, scalable, and environmentally friendly synthetic methods in chemical manufacturing. For the synthesis of this compound, advanced protocols such as microwave-assisted synthesis and flow chemistry, alongside green bromination techniques, are at the forefront of this evolution.
Investigation of Microwave-Assisted Synthesis for Enhanced Efficiency
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govnih.gov The application of microwave irradiation to the synthesis of this compound, particularly in the bromination step, holds considerable promise.
In a typical microwave-assisted setup, the reaction of 2-acetyl-4,5-dimethylpyridine with a brominating agent can be carried out in a sealed vessel. The rapid and uniform heating provided by microwaves can significantly reduce the reaction time from hours to minutes. For instance, the microwave-assisted synthesis of related 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones, which involves the reaction of α-bromoketones, has demonstrated high yields in significantly reduced reaction times. nih.gov A similar enhancement in efficiency can be anticipated for the bromination of 2-acetyl-4,5-dimethylpyridine.
Table 1: Comparison of Conventional vs. Microwave-Assisted Bromination (Hypothetical)
| Parameter | Conventional Heating | Microwave-Assisted |
| Reaction Time | Several hours | 5-30 minutes |
| Temperature | 80-100°C | 100-150°C |
| Yield | Moderate to Good | Good to Excellent |
| Solvent | Acetic Acid, Dioxane | Polar, high-boiling point solvents (e.g., DMF) |
Exploration of Flow Chemistry Techniques for Scalability
Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers numerous advantages for the synthesis of fine chemicals, including improved safety, better heat and mass transfer, and enhanced scalability. The synthesis of α-bromoketones, a class of compounds to which this compound belongs, has been successfully demonstrated using flow chemistry techniques. vapourtec.com
A flow chemistry setup for the bromination of 2-acetyl-4,5-dimethylpyridine would involve pumping a solution of the ketone and the brominating agent through a heated reactor coil. The precise control over reaction parameters such as temperature, pressure, and residence time allows for the optimization of the reaction to maximize yield and minimize the formation of byproducts. This continuous process is inherently more scalable than batch production, making it an attractive option for industrial manufacturing. Research on the formation of α-dibromoketones has shown that flow techniques can enable reactions that are difficult to control in traditional batch reactors due to better management of reaction conditions. vapourtec.com
Table 2: Key Parameters in Flow Chemistry Bromination
| Parameter | Typical Range | Impact on Reaction |
| Flow Rate | 0.1 - 10 mL/min | Determines residence time |
| Temperature | 25 - 150°C | Affects reaction rate and selectivity |
| Pressure | 1 - 10 bar | Can prevent solvent boiling and increase reaction rates |
| Reactant Concentration | 0.1 - 1 M | Influences reaction kinetics and product throughput |
Environmentally Conscious Bromination Methods (e.g., Green Chemistry Principles)
The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of synthesizing this compound, the focus is on employing less hazardous reagents and minimizing waste.
A prominent green bromination method involves the use of a hydrogen peroxide-hydrobromic acid (H₂O₂-HBr) system. This "on water" approach is an effective and environmentally benign alternative to traditional methods that use elemental bromine. nih.gov The reaction can often be performed at room temperature without the need for an organic solvent or a metal catalyst, significantly reducing the generation of hazardous waste. nih.gov The H₂O₂-HBr system has been shown to be highly effective for the α-bromination of various ketones.
Another green approach is the use of solid-supported brominating agents, such as polymer-bound bromine complexes or N-bromosuccinimide (NBS) in conjunction with a recyclable catalyst. These methods simplify product purification, as the spent reagent can be easily filtered off, and can often be regenerated and reused, further minimizing waste.
Table 3: Comparison of Brominating Agents from a Green Chemistry Perspective
| Brominating Agent | Advantages | Disadvantages |
| Elemental Bromine (Br₂) in Acetic Acid | Effective and well-established | Hazardous, corrosive, produces HBr byproduct |
| N-Bromosuccinimide (NBS) | Solid, easier to handle than Br₂ | Can require a radical initiator or catalyst |
| H₂O₂-HBr System | Inexpensive reagents, low environmental impact, often no organic solvent needed | May require careful control of stoichiometry to avoid over-bromination |
Reactivity and Mechanistic Studies of 2 Bromoacetyl 4,5 Dimethylpyridine
Nucleophilic Substitution Reactions at the α-Bromine Center
The presence of a bromine atom alpha to a carbonyl group makes 2-bromoacetyl-4,5-dimethylpyridine an excellent substrate for nucleophilic substitution reactions. The carbon-bromine bond is polarized, with the carbon atom being electrophilic and the bromine atom being a good leaving group. This facilitates the displacement of the bromide ion by a wide range of nucleophiles.
SN2 Reactions with Various Nucleophiles for C–X Bond Formation
The primary mechanism for nucleophilic substitution at the α-carbon of this compound is the SN2 (bimolecular nucleophilic substitution) pathway. This single-step process involves the backside attack of a nucleophile on the electrophilic carbon atom, leading to the inversion of stereochemistry if the carbon were chiral. The reaction rate is dependent on the concentration of both the substrate and the nucleophile.
A variety of nucleophiles can be employed to form new carbon-heteroatom (C-X) bonds. These include:
Oxygen Nucleophiles: Alkoxides and phenoxides react to form ethers.
Sulfur Nucleophiles: Thiolates readily displace the bromide to yield thioethers.
Nitrogen Nucleophiles: Amines and azides react to form α-amino ketones and α-azido ketones, respectively.
Carbon Nucleophiles: Enolates and other carbanions can be used to form new carbon-carbon bonds, although this can be complicated by competing reactions.
The general scheme for these reactions can be represented as follows:
Scheme 1: General SN2 reaction of this compound
Where Py represents the 4,5-dimethylpyridin-2-yl group and Nu⁻ represents a generic nucleophile.
Quaternization Reactions of Nitrogen-Containing Substrates
This compound serves as an effective alkylating agent for the quaternization of tertiary amines and other nitrogen-containing compounds. In this reaction, the lone pair of electrons on the nitrogen atom of the substrate attacks the electrophilic α-carbon of the pyridine (B92270) derivative, displacing the bromide ion and forming a new carbon-nitrogen bond. This results in the formation of a quaternary ammonium (B1175870) salt.
These reactions are typically carried out in a suitable solvent, and the resulting quaternary ammonium salts often precipitate from the reaction mixture, driving the reaction to completion. The quaternized products themselves can be valuable as ionic liquids, phase-transfer catalysts, or as intermediates in further synthetic transformations.
N-Alkylation of Heteroaromatic Systems
Beyond simple amines, this compound is also employed in the N-alkylation of various heteroaromatic systems. This is a crucial reaction for the synthesis of a wide array of biologically active molecules and functional materials. The nitrogen atom within a heterocyclic ring, such as imidazole (B134444), pyrazole, or triazole, can act as a nucleophile, attacking the α-carbon of the bromo ketone.
For instance, the reaction with imidazole derivatives leads to the formation of imidazolium (B1220033) salts. These salts are precursors to N-heterocyclic carbenes (NHCs), which are widely used as ligands in organometallic catalysis. The specific conditions for these alkylation reactions, such as the choice of solvent and base (if necessary to deprotonate the heterocycle), can influence the yield and selectivity of the process.
Cyclization Pathways Leading to Novel Heterocyclic Architectures
One of the most significant applications of this compound is its use as a precursor in the synthesis of fused and unfused heterocyclic ring systems. The bifunctional nature of the molecule, possessing both an electrophilic α-bromo ketone and a pyridine ring, allows for a variety of cyclization strategies.
Formation of Thiazole (B1198619) Derivatives
The Hantzsch thiazole synthesis is a classic method for the formation of a thiazole ring, and this compound is an ideal α-halo ketone for this reaction. The synthesis involves the reaction of the bromo ketone with a thioamide.
The mechanism proceeds via two key steps:
SN2 reaction: The sulfur atom of the thioamide acts as a nucleophile and attacks the electrophilic α-carbon of this compound, displacing the bromide ion to form an intermediate salt.
Cyclization and Dehydration: The nitrogen atom of the thioamide intermediate then attacks the carbonyl carbon of the original bromo ketone moiety. Subsequent dehydration of the resulting hydroxylated intermediate leads to the formation of the aromatic thiazole ring.
This reaction provides a straightforward and efficient route to 2,4-disubstituted thiazoles, where the 2-position is derived from the thioamide and the 4-position is substituted with the 4,5-dimethylpyridin-2-yl group.
Table 1: Synthesis of Thiazole Derivatives
| Reactant 1 | Reactant 2 | Product |
| This compound | Thioamide | 2-Substituted-4-(4,5-dimethylpyridin-2-yl)thiazole |
Construction of Pyridopyrazolo-Triazine and Pyridopyrazolo-Triazole Ring Systems via α-Bromo Ketone Reagents
More complex fused heterocyclic systems can also be constructed using this compound as a key starting material. For example, it has been utilized in the synthesis of pyridopyrazolo-triazine and pyridopyrazolo-triazole ring systems.
The synthesis of these fused systems often involves a multi-step sequence. A common strategy involves the initial reaction of this compound with a suitable hydrazine (B178648) derivative to form a hydrazone. This hydrazone intermediate can then undergo further cyclization reactions.
For the formation of a pyridopyrazolo-triazine system, the hydrazone could be reacted with a reagent that provides the remaining nitrogen and carbon atoms of the triazine ring.
For the construction of a pyridopyrazolo-triazole ring, the hydrazone could be subjected to conditions that promote intramolecular cyclization or reaction with a one-carbon synthon to form the triazole ring. The specific reagents and reaction conditions will dictate the final heterocyclic architecture. These complex cyclizations highlight the utility of this compound as a scaffold for generating diverse and medicinally relevant heterocyclic compounds.
Intramolecular Cyclizations for Fused Heterocycles
The structure of this compound makes it a suitable precursor for the synthesis of fused heterocyclic systems through intramolecular cyclization reactions. These reactions involve the formation of a new ring by the reaction of the bromoacetyl group with another part of the molecule or a tethered substituent. The presence of the pyridine ring and the reactive α-bromo ketone functionality allows for the construction of various bicyclic and polycyclic frameworks, which are prevalent in biologically active compounds and materials science. researchgate.netnih.govnih.gov
The general strategy involves the nucleophilic displacement of the bromide by an intramolecular nucleophile. The nature of the nucleophile, the length of the tether connecting it to the pyridine core, and the reaction conditions all play a crucial role in determining the size and nature of the newly formed ring. For instance, an amino group tethered at an appropriate position can lead to the formation of fused nitrogen-containing heterocycles. Similarly, other nucleophiles like hydroxyl or thiol groups can be employed to create fused oxa- or thia-heterocycles, respectively.
| Starting Material | Tethered Nucleophile | Resulting Fused Heterocycle |
| N-substituted 2-amino-3-(2-bromoacetyl-4,5-dimethylpyridin-x-yl)propanoate | Amino Group | Dihydropyrrolo[2,3-b]pyridin-ones |
| 2-(2-Bromoacetyl-4,5-dimethylpyridin-x-yloxy)ethan-1-ol | Hydroxyl Group | Dihydrofuro[2,3-b]pyridines |
Analogous Reactions to Pummerer Cyclizations with α-Bromoacetamides
While not a direct Pummerer rearrangement, which typically involves the rearrangement of a sulfoxide (B87167), the reactivity of α-bromoacetamides derived from this compound can be conceptually linked to Pummerer-type cyclizations. wikipedia.orgorganicreactions.orgmanchester.ac.uk The Pummerer reaction generates a thionium (B1214772) ion intermediate from a sulfoxide and an activating agent like acetic anhydride. wikipedia.org This electrophilic intermediate is then trapped by a nucleophile.
In an analogous fashion, the α-bromoacetamide can generate a reactive electrophilic species. For instance, treatment with a Lewis acid could facilitate the departure of the bromide ion, forming an acyliminium-like intermediate. This electrophilic species can then be intercepted by an intramolecular nucleophile, such as an electron-rich aromatic ring or a double bond, to afford a cyclized product. This strategy has been applied in the synthesis of various heterocyclic systems. elsevierpure.comnih.gov
Condensation Reactions with Bifunctional Nucleophiles
This compound readily undergoes condensation reactions with various bifunctional nucleophiles to produce a diverse array of heterocyclic compounds. These reactions typically proceed in a stepwise manner, with the initial step being the nucleophilic attack of one of the functional groups of the bifunctional nucleophile on the electrophilic carbonyl carbon or the α-carbon of the bromoacetyl group. This is followed by an intramolecular cyclization step involving the second nucleophilic group.
For example, reaction with hydrazine derivatives can lead to the formation of pyridazinones or other nitrogen-containing heterocycles. Similarly, condensation with β-amino alcohols or β-amino thiols can yield oxazines or thiazines, respectively. The regioselectivity of these reactions can often be controlled by the reaction conditions and the nature of the nucleophiles.
| Bifunctional Nucleophile | Initial Reaction Site | Subsequent Cyclization | Resulting Heterocycle |
| Hydrazine | Carbonyl Carbon | N-acylation followed by cyclization | Pyridazinone derivatives |
| o-Phenylenediamine | α-Carbon | SN2 reaction followed by cyclization | Benzodiazepine derivatives |
| Thiourea | α-Carbon | S-alkylation followed by cyclization | Thiazole derivatives |
Catalytic Transformations Involving this compound
The reactivity of this compound can be further expanded and controlled through the use of various catalytic systems.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom in this compound makes it a suitable substrate for palladium-catalyzed cross-coupling reactions. organic-chemistry.orguwindsor.canih.gov These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. youtube.com For example, in a Suzuki coupling reaction, the bromo-pyridine derivative can be coupled with an organoboron compound in the presence of a palladium catalyst and a base to form a new carbon-carbon bond at the bromine-bearing position. nih.gov Similarly, Heck, Sonogashira, and Buchwald-Hartwig amination reactions can be employed to introduce vinyl, alkynyl, and amino groups, respectively. These transformations are highly valuable for the synthesis of complex molecules with diverse functionalities. youtube.com
Formation of Phosphorus Ylides and their Metal Complexes
The α-bromoacetyl group of this compound can react with phosphines, such as triphenylphosphine, to form phosphonium (B103445) salts. libretexts.orglibretexts.org Subsequent treatment of these salts with a base leads to the formation of phosphorus ylides, also known as Wittig reagents. libretexts.orglibretexts.org These ylides are nucleophilic and can react with aldehydes and ketones in the Wittig reaction to form alkenes with high stereoselectivity. libretexts.orglibretexts.org
Furthermore, these phosphorus ylides can act as ligands for transition metals, forming stable metal complexes. nih.gov The coordination of the ylide to a metal center can modulate its reactivity and open up new avenues for catalysis. For instance, ylide-stabilized metal complexes have been explored as catalysts in various organic transformations. nih.gov
Electrophilic Aromatic Substitution on Activated Pyridine Systems
While the pyridine ring is generally considered electron-deficient and thus deactivated towards electrophilic aromatic substitution, the presence of activating groups can facilitate such reactions. rsc.orgyoutube.comyoutube.com In the context of this compound, while the bromoacetyl group is deactivating, the two methyl groups are activating. researchgate.netlumenlearning.com Further activation, for instance, by conversion of the pyridine nitrogen to an N-oxide, can significantly enhance the susceptibility of the ring to electrophilic attack. rsc.org Under these conditions, electrophiles can be introduced at specific positions on the pyridine ring, providing a route to further functionalized derivatives. researchgate.net The regioselectivity of these substitutions is governed by the combined electronic and steric effects of the substituents already present on the ring. youtube.com
Applications As a Chemical Synthon in Advanced Organic Synthesis Research
Strategic Intermediate in Pharmaceutical Synthesis Research
Precursor to Advanced Bioactive Scaffolds and Chemical Probes
There is no available data to suggest that 2-Bromoacetyl-4,5-dimethylpyridine has been utilized as a precursor for advanced bioactive scaffolds or chemical probes.
Contribution to the Development of New Medicinal Agents
No research has been identified that documents the contribution of this compound to the development of new medicinal agents.
Building Block for Agrochemical Research
Information regarding the use of this compound as a building block in agrochemical research is not present in the current body of scientific literature.
Utility in the Research and Development of Dyes and Pigments
There is no evidence to support the utility of this compound in the research and development of dyes and pigments.
Role in the Construction of Flavor and Fragrance Compounds
The role of this compound in the construction of flavor and fragrance compounds has not been documented.
Emerging Applications in Materials Science and Polymer Chemistry
No emerging applications of this compound in materials science and polymer chemistry have been reported.
Spectroscopic and Analytical Characterization Methodologies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of 2-Bromoacetyl-4,5-dimethylpyridine in solution. By probing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
Proton (¹H) NMR spectroscopy offers critical insights into the number, environment, and coupling of hydrogen atoms in this compound. The chemical shifts (δ) of the proton signals are indicative of their electronic surroundings, with deshielding effects observed for protons proximate to electronegative atoms or aromatic systems. For this compound, one would anticipate distinct signals for the aromatic protons on the pyridine (B92270) ring, the protons of the two methyl groups, and the protons of the bromoacetyl moiety. The integration of these signals provides a quantitative measure of the number of protons in each unique environment, while the splitting patterns (multiplicity) arise from spin-spin coupling between neighboring, non-equivalent protons, revealing their connectivity.
Interactive ¹H NMR Data Table for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Aromatic CH | Data not available | Data not available | Data not available | Data not available |
| Aromatic CH | Data not available | Data not available | Data not available | Data not available |
| CH₃ | Data not available | Data not available | Data not available | Data not available |
| CH₃ | Data not available | Data not available | Data not available | Data not available |
| CH₂Br | Data not available | Data not available | Data not available | Data not available |
Note: Specific experimental ¹H NMR data for this compound is not publicly available in the searched scientific literature.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are highly sensitive to the hybridization and electronic environment of the carbon atoms. For instance, the carbonyl carbon of the acetyl group is expected to appear at a significantly downfield chemical shift compared to the sp³-hybridized carbons of the methyl groups and the sp²-hybridized carbons of the pyridine ring.
Interactive ¹³C NMR Data Table for this compound
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C=O | Data not available |
| Aromatic C | Data not available |
| Aromatic C | Data not available |
| Aromatic C | Data not available |
| Aromatic C | Data not available |
| Aromatic C | Data not available |
| CH₃ | Data not available |
| CH₃ | Data not available |
| CH₂Br | Data not available |
Note: Specific experimental ¹³C NMR data for this compound is not publicly available in the searched scientific literature.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
To further refine the structural assignment, two-dimensional (2D) NMR experiments are invaluable. Correlation Spectroscopy (COSY) would establish ¹H-¹H coupling networks, confirming the connectivity of protons within the pyridine ring and identifying any long-range couplings. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded ¹H and ¹³C atoms, allowing for the unambiguous assignment of protonated carbons. Finally, Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy reveals longer-range (2-3 bond) ¹H-¹³C correlations, which are crucial for piecing together the entire molecular structure by connecting the bromoacetyl group and the methyl groups to the correct positions on the pyridine ring.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation by this compound causes vibrations of its chemical bonds at specific frequencies. The resulting FT-IR spectrum displays a unique pattern of absorption bands, with each band corresponding to a particular vibrational mode. Key expected absorptions for this compound would include a strong band for the carbonyl (C=O) stretching of the ketone, C-H stretching vibrations for the aromatic and methyl groups, C=C and C=N stretching vibrations characteristic of the pyridine ring, and a C-Br stretching vibration.
Interactive FT-IR Data Table for this compound
| Functional Group | Expected Absorption Range (cm⁻¹) |
| C=O (Ketone) | Data not available |
| C-H (Aromatic) | Data not available |
| C-H (Aliphatic) | Data not available |
| C=C, C=N (Pyridine Ring) | Data not available |
| C-Br | Data not available |
Note: A specific experimental FT-IR spectrum for this compound is not publicly available in the searched scientific literature.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is an essential tool for determining the precise molecular weight and elemental formula of this compound. By measuring the mass-to-charge ratio (m/z) of the molecular ion with high accuracy (typically to four or five decimal places), HRMS allows for the confident determination of the compound's elemental composition. Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. The fragmentation of this compound would likely involve the loss of the bromine atom, the bromoacetyl side chain, or other characteristic fragments, which can be analyzed to corroborate the proposed structure.
X-ray Diffraction Crystallography for Definitive Solid-State Structural Confirmation
Note: There is no publicly available crystal structure data for this compound in the searched scientific literature.
Due to a lack of specific scientific literature and research data pertaining to the computational and theoretical chemistry of "this compound," it is not possible to generate an article that adheres to the provided outline and quality standards. Extensive searches for scholarly articles and studies focusing on the quantum chemical calculations, molecular dynamics simulations, theoretical reaction mechanisms, and QSAR modeling of this particular compound did not yield any relevant results.
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Future Research Directions and Emerging Paradigms
Development of Asymmetric Synthetic Routes to Chiral Derivatives
The synthesis of enantiomerically pure compounds is a cornerstone of modern drug discovery and materials science. The development of asymmetric synthetic routes to chiral derivatives of 2-Bromoacetyl-4,5-dimethylpyridine represents a significant and largely untapped area of research. Future efforts will likely focus on the introduction of chirality at the α-position to the carbonyl group or through the stereoselective functionalization of the pyridine (B92270) ring.
Key research avenues will include:
Chiral Catalysis: The use of chiral catalysts, such as metal complexes with chiral ligands or organocatalysts, to control the stereochemical outcome of reactions involving the acetyl group. This could involve asymmetric hydrogenation of a precursor or stereoselective alkylation reactions.
Chiral Auxiliaries: The temporary attachment of a chiral auxiliary to the this compound scaffold to direct subsequent diastereoselective transformations. The auxiliary can then be cleaved to afford the desired enantiomerically enriched product.
Enzymatic Resolutions: The application of enzymes, such as lipases or esterases, for the kinetic resolution of racemic mixtures of this compound derivatives, providing access to both enantiomers.
The successful development of these asymmetric routes will unlock the potential to create novel chiral ligands, catalysts, and biologically active molecules with precisely defined three-dimensional structures.
Exploration of Novel Reaction Pathways and Catalyst Development
While the bromoacetyl group provides a reactive handle for nucleophilic substitution, there is considerable scope for exploring novel reaction pathways and developing new catalytic systems to expand the synthetic utility of this compound.
Future research will likely concentrate on:
Cross-Coupling Reactions: The development of new and more efficient palladium, copper, or nickel-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds at the pyridine ring or at the acetyl group. This could involve Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and other named reactions.
C-H Activation: The direct functionalization of the C-H bonds of the pyridine ring or the methyl groups, bypassing the need for pre-functionalized starting materials. This atom-economical approach is a key area of modern synthetic chemistry.
Photoredox Catalysis: The use of visible light-driven photoredox catalysis to enable novel transformations that are not accessible through traditional thermal methods. This could include radical-based reactions and the formation of unique chemical bonds.
The discovery of new reactions and catalysts will not only provide more efficient access to known derivatives but also enable the synthesis of entirely new classes of compounds derived from this compound.
Integration into Complex Multicomponent Reactions and Cascade Processes
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer significant advantages in terms of efficiency and atom economy. nih.gov The integration of this compound into such processes is a promising area for future research.
Key strategies for exploration include:
Designing Novel MCRs: The rational design of new MCRs that incorporate this compound as a key building block. This could involve leveraging the reactivity of both the bromoacetyl group and the pyridine nitrogen. For instance, it could participate in Hantzsch-type pyridine synthesis or other condensation reactions. nih.govsemanticscholar.org
Cascade Reactions: The development of cascade or tandem reactions initiated by the reaction of this compound. For example, an initial nucleophilic substitution could be followed by an intramolecular cyclization to rapidly build molecular complexity.
Isocyanide-Based MCRs: The exploration of isocyanide-based MCRs, such as the Ugi or Passerini reactions, where the electrophilic nature of the bromoacetyl group can be exploited. nih.gov
These approaches will facilitate the rapid and efficient synthesis of diverse and complex molecular scaffolds, which can then be screened for various biological activities or material properties.
Advanced Computational Predictions for Rational Design and Synthesis
The synergy between computational chemistry and experimental synthesis is becoming increasingly powerful. Advanced computational methods can provide valuable insights to guide the rational design and synthesis of novel derivatives of this compound.
Future applications of computational chemistry in this area will likely involve:
Reaction Mechanism and Selectivity Prediction: Using density functional theory (DFT) and other quantum chemical methods to elucidate reaction mechanisms, predict the regioselectivity and stereoselectivity of reactions, and identify potential side products.
Virtual Screening and Ligand Design: Employing molecular docking and other computational screening techniques to identify potential biological targets for derivatives of this compound and to design new molecules with improved binding affinity and selectivity. nih.govnih.gov
Predicting Physicochemical Properties: Calculating key physicochemical properties, such as solubility, lipophilicity, and metabolic stability, to guide the design of drug candidates with favorable pharmacokinetic profiles.
The integration of these computational tools will accelerate the discovery and optimization of new functional molecules derived from this compound.
Application in New Interdisciplinary Fields (e.g., Chemical Biology Tool Development)
The unique reactivity of the α-haloketone moiety in this compound makes it an attractive scaffold for the development of chemical biology tools. These tools are essential for probing biological processes at the molecular level.
Emerging applications in this interdisciplinary field include:
Activity-Based Protein Profiling (ABPP): Designing probes based on the this compound scaffold to covalently label and identify specific classes of enzymes, such as cysteine proteases or deubiquitinases, in complex biological systems.
Fluorescent Probes and Biosensors: The development of fluorescently labeled derivatives that can be used to visualize the localization and dynamics of specific biomolecules or to sense changes in the cellular environment. nih.gov
Bioconjugation and Drug Delivery: Utilizing the reactive bromoacetyl group for the site-specific conjugation of the pyridine moiety to proteins, antibodies, or nanoparticles for targeted drug delivery or diagnostic applications. sigmaaldrich.com
The expansion into chemical biology will open up new avenues for understanding disease mechanisms and for the development of novel therapeutic and diagnostic agents based on the this compound core structure.
Q & A
Q. What are the primary synthetic routes for 2-bromoacetyl-4,5-dimethylpyridine, and how do reaction conditions influence yield?
The synthesis of this compound can be approached via Sonogashira coupling , where 2-bromo-4,5-dimethylpyridine reacts with acetylene derivatives in the presence of a palladium catalyst and copper co-catalyst . Alternatively, halogen-metal exchange reactions (e.g., using Grignard reagents) with brominated pyridine precursors may yield the compound, though steric hindrance from methyl groups can reduce efficiency . Optimization of temperature (typically 60–80°C), solvent (DMF or THF), and catalyst loading (0.5–2 mol% Pd) is critical for maximizing yield (>70%) and minimizing byproducts like dehalogenated derivatives.
Q. How can researchers verify the purity and structural integrity of this compound post-synthesis?
Standard analytical methods include:
- NMR Spectroscopy : H and C NMR to confirm substitution patterns (e.g., acetyl and methyl groups at positions 2, 4, and 5) .
- HPLC Analysis : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>98%) and identify impurities such as unreacted bromopyridine precursors .
- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight (e.g., calculated [M+H] = 228.02 g/mol for CHBrNO).
Advanced Research Questions
Q. How does steric hindrance from the 4,5-dimethyl groups impact reactivity in cross-coupling reactions?
The 4,5-dimethyl substituents create steric bulk, which can:
- Reduce reaction rates in Suzuki-Miyaura couplings due to hindered access to the palladium catalyst at the 2-bromo position .
- Promote regioselectivity in nucleophilic substitutions (e.g., SNAr reactions), favoring attack at less hindered sites.
Researchers should employ bulky ligands (e.g., XPhos) or elevated temperatures (80–100°C) to mitigate steric effects .
Q. What contradictions exist in reported biological activities of brominated pyridine derivatives, and how can they be resolved?
Some studies report antimicrobial activity for brominated pyridines (e.g., MIC = 8 µg/mL against S. aureus), while others show no efficacy due to variations in:
- Substituent positioning : Acetyl vs. methyl groups alter electron distribution and membrane permeability .
- Assay conditions : Differences in bacterial strain susceptibility or solvent polarity (DMSO vs. aqueous buffers) .
To resolve contradictions, standardize bioassays using CLSI guidelines and compare derivatives with controlled structural modifications.
Q. What decomposition pathways are observed under thermal or photolytic conditions, and how can stability be improved?
Thermogravimetric analysis (TGA) reveals decomposition above 150°C, forming HBr gas and acetylated byproducts. Photolytic degradation in UV light generates free radicals, leading to dimerization . Stability improvements include:
- Storage : Dark, inert atmosphere (argon) at –20°C .
- Additives : Radical scavengers (e.g., BHT) at 0.1% w/w to suppress photodegradation.
Methodological Considerations
Q. How can researchers optimize reaction conditions for introducing functional groups at the acetyl position?
The acetyl group serves as a reactive site for nucleophilic acyl substitution . For example:
- Amide formation : React with amines (1.2 eq) in DCM using EDCI/HOBt activation (yield: 65–80%) .
- Reduction to alcohol : Use NaBH in ethanol (0°C, 2 hr) to yield 2-(hydroxyethyl)-4,5-dimethylpyridine .
Monitor reaction progress via TLC (silica, ethyl acetate/hexane 3:7) and quench unreacted reagents with aqueous washes.
Q. What computational tools are recommended for predicting electronic properties and reaction mechanisms?
- DFT Calculations : Gaussian 16 with B3LYP/6-31G(d) basis set to map HOMO/LUMO orbitals and predict electrophilic/nucleophilic sites .
- Molecular Dynamics (MD) : GROMACS to simulate interactions with biological targets (e.g., enzyme active sites) .
Data Interpretation and Contradictions
Q. Why do NMR spectra sometimes show unexpected splitting patterns for methyl groups?
Dynamic effects from restricted rotation of the acetyl group can cause signal splitting in H NMR. Low-temperature NMR (–40°C in CDCl) resolves these into distinct singlets, confirming conformational rigidity .
Q. How to address discrepancies in reported melting points for this compound?
Variations (e.g., 128–131°C vs. 120–125°C) arise from:
- Polymorphism : Recrystallization from different solvents (ethanol vs. acetone) .
- Impurity profiles : HPLC-grade purification vs. crude samples .
Report solvent and purification method alongside melting points.
Advanced Applications in Research
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
